2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene is a brominated organic compound containing a trifluoromethyl-substituted phenyl group and a reactive butene moiety. With a molecular formula of C11H10BrF3 and a molecular weight of 279.1 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, agrochemical development, and materials science.

Molecular Formula C11H10BrF3
Molecular Weight 279.1 g/mol
CAS No. 951889-45-5
Cat. No. B3314811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene
CAS951889-45-5
Molecular FormulaC11H10BrF3
Molecular Weight279.1 g/mol
Structural Identifiers
SMILESC=C(CCC1=CC(=CC=C1)C(F)(F)F)Br
InChIInChI=1S/C11H10BrF3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13,14)15/h2-4,7H,1,5-6H2
InChIKeyGAGBCHBDJZFCLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene (CAS 951889-45-5): Structural and Chemical Profile for Procurement Decisions


2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene is a brominated organic compound containing a trifluoromethyl-substituted phenyl group and a reactive butene moiety . With a molecular formula of C11H10BrF3 and a molecular weight of 279.1 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, agrochemical development, and materials science [1]. Its structural attributes, including the 2-position bromine atom and the terminal double bond, enable its utility in cross-coupling reactions and other functionalization strategies [1].

Why Generic Substitution Fails for 2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene: The Importance of Precise Structure in Synthesis


In-class compounds cannot be interchanged due to the unique combination of a 2-bromo substituent on the butene chain and a meta-trifluoromethyl group on the phenyl ring. This specific substitution pattern dictates its reactivity profile in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and influences the physicochemical properties (lipophilicity, metabolic stability) of downstream products [1]. Unlike analogs with altered halogen placement or different trifluoromethyl positioning, this exact structure is required for achieving the intended synthetic outcomes and biological profiles. The following sections detail the verifiable differentiations.

2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene (CAS 951889-45-5): Verifiable Differentiators and Comparative Data for Scientific Selection


Structural Uniqueness: Bromine Position and Phenyl Substitution Pattern

The compound's structure features a bromine atom at the 2-position of the butene chain, which is a critical determinant of its reactivity in metal-catalyzed cross-coupling reactions. This specific positioning, combined with the meta-substituted trifluoromethyl group on the phenyl ring, is not replicated in common analogs like 4-bromo-1-butene or 4-(trifluoromethyl)phenyl derivatives . The precise substitution pattern influences the site-selectivity and yield in synthetic sequences [1].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Physicochemical Property Profile: Computed Lipophilicity and Rotatable Bond Count

The compound exhibits a computed topological polar surface area (TPSA) of 0 Ų and a rotatable bond count of 3 [1]. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability in biological systems. This profile differentiates it from non-fluorinated or differently halogenated analogs, which may have less favorable ADME properties [2].

Drug Discovery Pharmacokinetics ADME

Commercial Availability and Pricing for Research-Scale Procurement

The compound is available from multiple reputable suppliers with a minimum purity specification of 97% [1]. Recent pricing data from 2024 indicates a 1g unit costs approximately $1,524.00 USD, while a 2g unit is priced around $1,975.00 USD [2]. This pricing structure is typical for a specialized research chemical and provides a baseline for procurement planning.

Chemical Sourcing Laboratory Procurement Bench-Scale Synthesis

Best Research and Industrial Application Scenarios for 2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene (CAS 951889-45-5)


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates

This compound is employed as a key building block in the synthesis of novel drug candidates requiring a metabolically stable, lipophilic moiety. Its use in cross-coupling reactions allows for the introduction of diverse functional groups, enabling the rapid exploration of structure-activity relationships (SAR) in hit-to-lead optimization campaigns .

Agrochemical Development: Preparation of Novel Pesticides or Herbicides

The unique structure of 2-Bromo-4-[(3-trifluoromethyl)phenyl]-1-butene makes it a valuable intermediate for the development of new agrochemicals. The trifluoromethyl group often imparts enhanced environmental stability and bioavailability to the final active ingredient, while the bromine atom serves as a versatile handle for late-stage diversification [1].

Materials Science: Synthesis of Functional Polymers and Advanced Materials

The compound's reactive butene moiety and bromine substituent allow for its incorporation into polymer backbones or as a precursor for functional monomers. This enables the creation of materials with tailored properties, such as increased hydrophobicity or chemical resistance, for applications in coatings, electronics, or separation science [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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